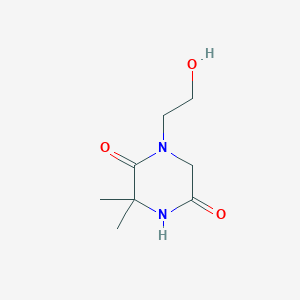

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione

Descripción general

Descripción

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione is a heterocyclic compound featuring a piperazine ring substituted with a hydroxyethyl group and two methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyethylamine with 3,3-dimethylglutaric anhydride. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at room temperature. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 1-(2-oxoethyl)-3,3-dimethylpiperazine-2,5-dione.

Reduction: Formation of 1-(2-hydroxyethyl)-3,3-dimethylpiperazine.

Substitution: Formation of various substituted piperazine derivatives.

Aplicaciones Científicas De Investigación

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and hydrogels, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the piperazine ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Hydroxyethyl)piperazine: Lacks the dimethyl groups, resulting in different chemical and biological properties.

3,3-Dimethylpiperazine-2,5-dione: Lacks the hydroxyethyl group, affecting its reactivity and applications.

1-(2-Hydroxyethyl)-4-methylpiperazine: Contains a single methyl group, leading to variations in its chemical behavior.

Uniqueness

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione is unique due to the presence of both the hydroxyethyl and dimethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.

Actividad Biológica

1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione, also known as a derivative of diketopiperazine, has garnered attention for its potential biological activities. This compound is part of a larger class of piperazine derivatives that have been studied for various pharmacological properties, including antimicrobial, anticonvulsant, and neuroprotective effects. The following sections will explore the biological activity of this compound based on diverse research findings.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related diketopiperazines indicate their effectiveness against various bacterial strains:

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | E. coli | 12.5 |

| Compound B | S. aureus | 25 |

| Compound C | MRSA | 1.0 |

These compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance their efficacy against resistant strains .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been extensively studied. In particular, this compound and its analogs have been evaluated for their effectiveness in animal models of epilepsy. The following table summarizes findings from several studies:

| Compound Name | Test Model | Effective Dose (mg/kg) | Protection Rate (%) |

|---|---|---|---|

| Compound D | MES | 100 | 85 |

| Compound E | Pentylenetetrazole | 300 | 75 |

| Compound F | 6-Hz Model | 100 | 90 |

These results indicate that certain derivatives show promising anticonvulsant activity, particularly in the maximal electroshock (MES) test, which is a standard model for evaluating seizure control .

Neuroprotective Effects

In addition to antimicrobial and anticonvulsant properties, some studies have highlighted the neuroprotective potential of diketopiperazines. For example, compounds derived from endophytic fungi have shown significant neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. The following mechanisms have been identified:

- Inhibition of Reactive Oxygen Species (ROS) : Compounds like fischerin derived from endophytes have been shown to reduce ROS levels in neuronal cells.

- Calcium Influx Modulation : Certain derivatives can regulate calcium ion influx, thereby protecting neurons from excitotoxicity.

- Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition : Some diketopiperazines inhibit pathways associated with neuroinflammation.

These findings suggest that modifications to the diketopiperazine structure could enhance neuroprotective effects against conditions like Alzheimer's disease .

Case Studies

Several case studies have provided insights into the applications and effectiveness of piperazine derivatives:

- Antibacterial Efficacy : A study evaluated a series of piperazine derivatives against multi-drug resistant strains of bacteria. The results indicated that specific substitutions on the piperazine ring significantly improved antibacterial activity.

- Anticonvulsant Screening : In a controlled study using the MES model on mice, compounds similar to this compound exhibited notable protective effects against induced seizures.

- Neuroprotection in vitro : Research involving HT22 cells demonstrated that certain diketopiperazines could prevent cell death induced by glutamate toxicity through multiple protective mechanisms.

Propiedades

IUPAC Name |

1-(2-hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c1-8(2)7(13)10(3-4-11)5-6(12)9-8/h11H,3-5H2,1-2H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGLMLKNIJTMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(CC(=O)N1)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601461 | |

| Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143411-86-3 | |

| Record name | 1-(2-Hydroxyethyl)-3,3-dimethylpiperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.